molecular formula C19H17NO4S2 B2386267 ethyl 3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-1-benzothiophene-2-carboxylate CAS No. 932354-82-0

ethyl 3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-1-benzothiophene-2-carboxylate

Cat. No.: B2386267
CAS No.: 932354-82-0
M. Wt: 387.47
InChI Key: AUYLUJOJHNLGJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-1-benzothiophene-2-carboxylate is a complex organic compound that features a benzothiophene core, an indole moiety, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the benzothiophene core, which can be functionalized through sulfonylation and subsequent coupling with an indole derivative. The final step often involves esterification to introduce the ethyl ester group. Reaction conditions may include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .

Scientific Research Applications

Ethyl 3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-1-benzothiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-1-benzothiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indole and benzothiophene moieties can engage in various non-covalent interactions, such as hydrogen bonding or π-π stacking, which contribute to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(1H-indol-1-ylsulfonyl)-1-benzothiophene-2-carboxylate
  • Ethyl 3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-1-benzofuran-2-carboxylate
  • Ethyl 3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-1-naphthothiophene-2-carboxylate

Uniqueness

Ethyl 3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-1-benzothiophene-2-carboxylate is unique due to its specific combination of functional groups and structural features. The presence of both indole and benzothiophene moieties provides a versatile platform for chemical modifications and biological interactions, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

ethyl 3-(2,3-dihydroindol-1-ylsulfonyl)-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4S2/c1-2-24-19(21)17-18(14-8-4-6-10-16(14)25-17)26(22,23)20-12-11-13-7-3-5-9-15(13)20/h3-10H,2,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUYLUJOJHNLGJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)N3CCC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.